molecular formula C7H14NO6P B14423469 (Diethoxyphosphoryl)(formamido)acetic acid CAS No. 80239-41-4

(Diethoxyphosphoryl)(formamido)acetic acid

Cat. No.: B14423469
CAS No.: 80239-41-4
M. Wt: 239.16 g/mol
InChI Key: KTZMFPBNVXAKDV-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)(formamido)acetic acid is a complex organic compound with a unique structure that combines diethoxyphosphoryl and formamido groups attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxyphosphoryl)(formamido)acetic acid typically involves the reaction of diethoxyphosphoryl chloride with formamide in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Diethoxyphosphoryl)(formamido)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: Various substituents can replace the hydrogen atoms in the compound, leading to a wide range of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.

Scientific Research Applications

(Diethoxyphosphoryl)(formamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Diethoxyphosphoryl)(formamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Diethoxyphosphoryl)(formamido)acetic acid include:

    Diethoxyphosphoryl acetic acid: Lacks the formamido group.

    Formamidoacetic acid: Lacks the diethoxyphosphoryl group.

    Phosphoryl acetic acid: Contains a phosphoryl group instead of diethoxyphosphoryl.

Uniqueness

This compound is unique due to the presence of both diethoxyphosphoryl and formamido groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

80239-41-4

Molecular Formula

C7H14NO6P

Molecular Weight

239.16 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-formamidoacetic acid

InChI

InChI=1S/C7H14NO6P/c1-3-13-15(12,14-4-2)6(7(10)11)8-5-9/h5-6H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

KTZMFPBNVXAKDV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)O)NC=O)OCC

Origin of Product

United States

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